Boc-D-Asn-ONp
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Overview
Description
Boc-D-Asn-ONp, also known as Nα-t-Butyloxycarbonyl-D-asparagine 4-nitrophenyl ester, is a derivative of asparagine. It is commonly used in peptide synthesis due to its ability to protect the amino group during chemical reactions. The compound has a molecular formula of C15H19N3O7 and a molecular weight of 353.33 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Boc-D-Asn-ONp is synthesized through the esterification of Boc-D-Asn (Nα-t-Butyloxycarbonyl-D-asparagine) with 4-nitrophenol. The reaction typically involves the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to facilitate the formation of the ester bond .
Industrial Production Methods
In an industrial setting, the synthesis of this compound follows similar principles but on a larger scale. The process involves the careful control of reaction conditions, including temperature, pH, and solvent choice, to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Boc-D-Asn-ONp undergoes various chemical reactions, including:
Substitution Reactions: The nitrophenyl ester group can be substituted by nucleophiles, leading to the formation of different derivatives.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield Boc-D-Asn and 4-nitrophenol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols. The reactions are typically carried out in organic solvents like dichloromethane or tetrahydrofuran (THF) at room temperature.
Major Products Formed
Substitution Reactions: The major products depend on the nucleophile used. For example, reaction with an amine yields a Boc-D-Asn-amide derivative.
Hydrolysis: The primary products are Boc-D-Asn and 4-nitrophenol.
Scientific Research Applications
Boc-D-Asn-ONp is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine:
Peptide Synthesis: It serves as a protecting group for the amino group in peptide synthesis, allowing for the selective formation of peptide bonds.
Drug Development: The compound is used in the synthesis of peptide-based drugs and prodrugs.
Biological Studies: This compound is employed in the study of enzyme-substrate interactions and protein folding mechanisms.
Mechanism of Action
The primary function of Boc-D-Asn-ONp is to protect the amino group of asparagine during chemical reactions. The t-Butyloxycarbonyl (Boc) group prevents unwanted side reactions by temporarily blocking the amino group. The 4-nitrophenyl ester group facilitates the formation of peptide bonds by acting as a leaving group during nucleophilic substitution reactions .
Comparison with Similar Compounds
Similar Compounds
Boc-L-Asn-ONp: The L-isomer of Boc-D-Asn-ONp, used similarly in peptide synthesis.
Fmoc-D-Asn-ONp: Another protecting group derivative used in peptide synthesis, with the 9-fluorenylmethoxycarbonyl (Fmoc) group instead of Boc.
Uniqueness
This compound is unique due to its specific use of the D-isomer of asparagine, which can be important in the synthesis of peptides with D-amino acids. This can influence the biological activity and stability of the resulting peptides .
Properties
IUPAC Name |
(4-nitrophenyl) 4-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O7/c1-15(2,3)25-14(21)17-11(8-12(16)19)13(20)24-10-6-4-9(5-7-10)18(22)23/h4-7,11H,8H2,1-3H3,(H2,16,19)(H,17,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAPXDJMULQXGDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)N)C(=O)OC1=CC=C(C=C1)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4587-33-1 |
Source
|
Record name | L-Asparagine, N2-[(1,1-dimethylethoxy)carbonyl]-, 4-nitrophenyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | L-Asparagine, N2-[(1,1-dimethylethoxy)carbonyl]-, 4-nitrophenyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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